cis-Zeatin

Descripción general

Descripción

cis-Zeatina: es una citocinina natural, una clase de hormonas vegetales que promueven la división celular y el crecimiento. Es uno de los dos isómeros de la zeatina, el otro es la trans-zeatina. Si bien la trans-zeatina es conocida por su alta actividad biológica, se ha informado que la cis-zeatina tiene un impacto biológico más débil. estudios recientes sugieren que la cis-zeatina puede tener funciones fisiológicas únicas, especialmente en condiciones de limitación del crecimiento .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cis-zeatina generalmente implica la prenilación de derivados de adenina. Un método novedoso para sintetizar cis-zeatina implica el uso de (Z)-4-cloro-2-metil-but-2-en-1-ol como precursor . Este método proporciona una ruta valiosa para obtener cis-zeatina con alta pureza.

Métodos de producción industrial: La producción industrial de cis-zeatina es menos común en comparación con la trans-zeatina. Los métodos de producción a menudo implican la extracción y purificación de materiales vegetales donde la cis-zeatina está presente de forma natural. Se emplean técnicas cromatográficas avanzadas para separar la cis-zeatina de otros isómeros e impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: La cis-zeatina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Una reacción notable es la O-glucosilación, donde la cis-zeatina se convierte en O-beta-D-glucosil-cis-zeatina mediante la enzima cis-zeatina O-beta-D-glucosiltransferasa .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de cis-zeatina incluyen UDP-glucosa para reacciones de glucosilación y fotosensibilizadores de flavina para la isomerización fotoquímica . Las condiciones para estas reacciones varían, y algunas requieren niveles de pH y temperaturas específicas para lograr rendimientos óptimos.

Productos principales: Los productos principales formados a partir de las reacciones de cis-zeatina incluyen O-beta-D-glucosil-cis-zeatina y trans-zeatina a través de la isomerización . Estos productos tienen actividades biológicas distintas y se estudian por sus funciones en el crecimiento y desarrollo de las plantas.

Aplicaciones Científicas De Investigación

Introduction to cis-Zeatin

This compound (cZ) is a naturally occurring cytokinin, a class of plant hormones that play crucial roles in regulating various physiological processes in plants, including growth, development, and responses to environmental stimuli. Historically, cZ was considered less active than its trans-isomer, trans-zeatin (tZ), but recent research has revealed significant physiological roles for cZ in plant biology. This article explores the applications of this compound across various domains, supported by data tables and case studies.

Plant Growth and Development

Cytokinin Activity

this compound has been shown to influence plant growth by promoting cell division and elongation. Studies indicate that cZ can inhibit root elongation while promoting shoot development. For instance, in rice (Oryza sativa), cZ application resulted in altered growth patterns, including reduced seminal root length and enhanced shoot growth compared to untreated controls .

Case Study: Rice Development

In a study examining the effects of cZ on rice, researchers found that transgenic rice lines overexpressing this compound O-glucosyltransferases (cZOGTs) exhibited phenotypic changes such as shorter shoots and delayed leaf senescence. This suggests that cZ plays an active role in regulating developmental processes in rice .

Stress Responses

Phosphate Starvation Response

Research indicates that cZ modifies gene expression related to root hair elongation and cell growth under phosphate starvation conditions. This suggests a potential application of cZ in enhancing nutrient uptake efficiency in crops facing nutrient deficiencies .

Antioxidant Systems

A study investigating the interaction between cZ and other plant hormones found that exogenous application of cZ enhanced antioxidant systems in maize (Zea mays), suggesting its role in mitigating oxidative stress during adverse environmental conditions .

Pathogen Defense

Defense Mechanisms

this compound has been implicated in plant defense responses against pathogens and herbivores. Studies show that cZ can modulate signaling pathways that enhance resistance to biotic stressors, thereby improving plant survival and yield under pest pressure .

Agricultural Applications

Crop Yield Improvement

Given its role in promoting growth and stress resilience, cZ is being explored as a potential agricultural supplement to enhance crop yields. Its application could lead to improved growth rates and better resource utilization, particularly in nutrient-poor soils.

Data Summary Table

Mecanismo De Acción

La cis-zeatina ejerce sus efectos al interactuar con los receptores de citocininas en las plantas. Regula varios procesos fisiológicos a través de una compleja interacción cruzada con otras hormonas vegetales como el ácido abscísico y el ácido indol-3-acético . Los objetivos moleculares de la cis-zeatina incluyen los receptores de citocininas y las enzimas involucradas en el metabolismo de la citocinina, como la citocinina oxidasa / deshidrogenasa .

Comparación Con Compuestos Similares

Compuestos similares:

trans-Zeatina: Conocida por su alta actividad biológica y su papel en la promoción de la división celular y el crecimiento.

N6-(2-isopentenil)adenina: Otra citocinina con actividad biológica significativa.

Dihidrozeatina: Una forma hidrogenada de zeatina con propiedades biológicas distintas.

Unicidad: La cis-zeatina es única debido a su acumulación en condiciones de limitación del crecimiento y su destino metabólico distinto en comparación con la trans-zeatina. Si bien la trans-zeatina es más activa en la promoción del crecimiento, la cis-zeatina juega un papel crucial en la regulación de las respuestas de las plantas al estrés .

Actividad Biológica

Cis-zeatin (cZ) is a type of cytokinin, a class of plant hormones that play critical roles in regulating various aspects of plant growth and development. Traditionally, cZ has been considered less biologically active compared to its isomer, trans-zeatin (tZ). However, recent studies have begun to uncover significant biological activities associated with cZ, particularly in relation to plant growth regulation, stress responses, and metabolic processes.

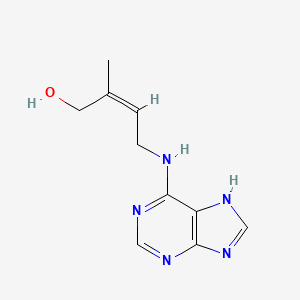

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a 6-(4-hydroxy-3-methylbut-2-enyl)aminopurine backbone. This structure allows cZ to interact with cytokinin receptors in plants, albeit typically with lower affinity than tZ. The presence of cZ in various plant species indicates its potential physiological relevance.

Growth Regulation

Recent research highlights the role of cZ in influencing plant growth parameters. For instance, a study on Zea mays (maize) demonstrated that cZ treatment resulted in:

- Increased leaf size and shoot length

- Enhanced biomass accumulation

- Altered root morphology , including reduced root length and biomass .

In contrast, treatments with lovastatin (an inhibitor of cytokinin biosynthesis) led to diminished growth metrics, suggesting that cZ positively influences growth through its hormonal activity.

Antioxidant Activity

This compound has been shown to enhance antioxidant systems in plants. In a study focusing on maize seedlings, cZ treatment significantly increased the activity of antioxidant enzymes and the accumulation of osmolytes such as total phenolics and flavonoids. This enhancement contributed to improved photosynthetic efficiency and overall plant health under stress conditions .

Stress Responses

Research indicates that cZ plays a crucial role in plant responses to abiotic stress. For example, studies involving Phaeodactylum tricornutum (a marine diatom) revealed that cZ could enhance resistance to high-temperature stress by modulating metabolic pathways and improving cellular stability . Additionally, cZ has been implicated in the defense responses against pathogens and herbivores, suggesting a multifaceted role in plant resilience .

Comparative Activity with Trans-Zeatin

While trans-zeatin is widely recognized for its potent cytokinin activity, this compound's effects have been increasingly acknowledged. A comparative analysis showed that while cZ has weaker activity than tZ in some contexts (e.g., root elongation inhibition), it can still exhibit significant effects under specific conditions, particularly in rice where it demonstrated comparable activity to tZ at physiological concentrations .

Case Study 1: Maize Growth Enhancement

A controlled experiment assessed the impact of exogenous cZ on maize plants over a 29-day period. The results indicated:

- Control Group : Standard growth metrics.

- cZ Treatment Group : Increased leaf area by 30%, shoot length by 25%, while root length decreased by 15% compared to controls.

This study underscores the dual role of cZ in promoting above-ground growth while potentially inhibiting root development.

Case Study 2: Stress Resistance in Diatoms

In another study focusing on Phaeodactylum tricornutum, researchers treated cultures with varying concentrations of cZ under high-temperature conditions. Findings included:

- Growth Inhibition : Reduced growth rates were observed at extreme temperatures.

- Metabolic Adjustments : Enhanced expression of heat shock proteins was noted, indicating a protective response facilitated by cZ.

Propiedades

IUPAC Name |

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UQCOIBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318462 | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32771-64-5 | |

| Record name | cis-Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32771-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary biological function of cis-zeatin?

A1: this compound, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]

Q2: How does this compound interact with its target in plants?

A2: this compound is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]

Q3: What is the role of this compound in plant stress responses?

A4: this compound plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H15N5O. It has a molecular weight of 245.28 g/mol. []

Q5: How is this compound structurally different from trans-zeatin?

A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In this compound, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]

Q6: Are there spectroscopic methods to distinguish this compound from its trans isomer?

A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]

Q7: How is this compound biosynthesized in plants?

A8: this compound biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []

Q8: Is this compound converted to trans-zeatin in plants?

A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []

Q9: How are this compound levels regulated in plants?

A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []

Q10: What are the potential applications of this compound in agriculture?

A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]

Q11: What are the future directions for this compound research?

A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.